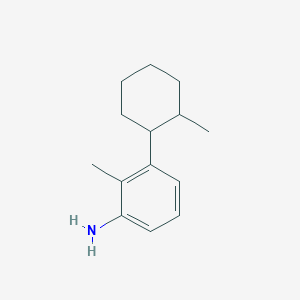
2-Methyl-3-(2-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-methylcyclohexyl)aniline is an organic compound belonging to the class of anilines, which are aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylcyclohexyl)aniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of a suitable aromatic precursor followed by reduction to form the aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct substitution of a halogenated aromatic compound with an amine.
Palladium-Catalyzed Amination: Modern methods often employ palladium-catalyzed reactions to introduce the amine group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline compound.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(2-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylcyclohexyl)aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a 2-methylcyclohexyl group.
N-Methylcyclohexylamine: Lacks the aromatic ring but shares the cyclohexylamine structure.
Uniqueness
2-Methyl-3-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aniline derivatives .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-3-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-3-4-7-12(10)13-8-5-9-14(15)11(13)2/h5,8-10,12H,3-4,6-7,15H2,1-2H3 |
InChI Key |
UJTTYJMBPRFYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C(=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


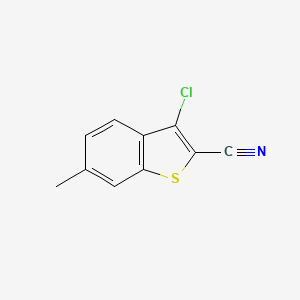
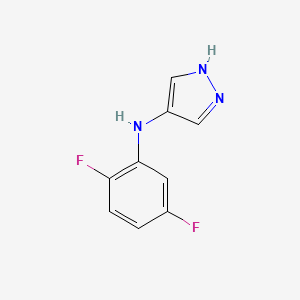
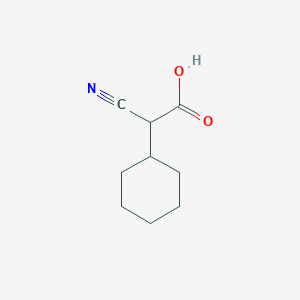
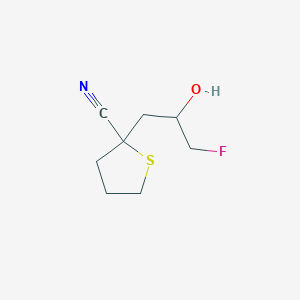
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)
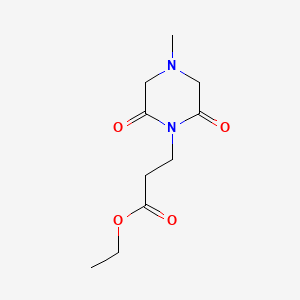
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13222616.png)
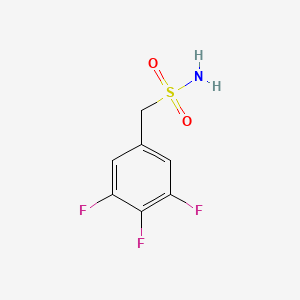
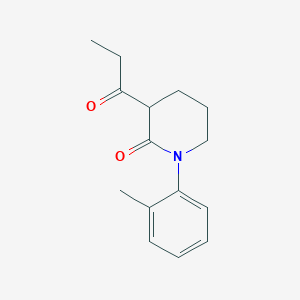
![2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13222635.png)
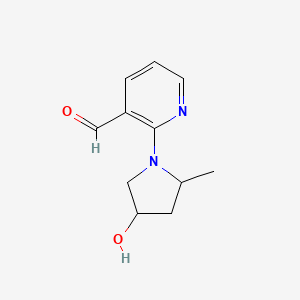
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)
